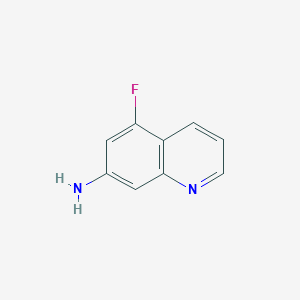

5-Fluoroquinolin-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoroquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVESQCOHTZZXLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2F)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313072 | |

| Record name | 5-Fluoro-7-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242094-73-0 | |

| Record name | 5-Fluoro-7-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242094-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-7-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoroquinolin 7 Amine

Retrosynthetic Analysis and Key Strategic Disconnections

Retrosynthetic analysis of 5-Fluoroquinolin-7-amine reveals two major strategic disconnections. The most apparent strategy involves functional group interconversion (FGI), where the C-N bond of the amino group is disconnected, leading to a 5-fluoro-7-substituted quinoline (B57606) precursor. This precursor could be a halogen (e.g., 5-fluoro-7-bromoquinoline or 5,7-difluoroquinoline) or a nitro group (5-fluoro-7-nitroquinoline), which can then be converted to the desired amine.

A more fundamental approach involves disconnecting the bonds that form the quinoline's heterocyclic ring. This de novo strategy breaks the molecule down into simpler, often commercially available, aniline (B41778) and three-carbon synthons. For this compound, a logical precursor would be a 3-fluoro-5-aminoaniline (or a protected/masked version thereof) which can undergo cyclization with a suitable three-carbon component to form the quinoline ring system.

De Novo Synthesis Approaches to the Quinoline Core

Building the quinoline scaffold from non-cyclic starting materials offers a versatile method for introducing the desired substitution pattern directly.

Cyclocondensation Reactions for Quinoline Ring Formation

Classical cyclocondensation reactions are a cornerstone of quinoline synthesis. The Skraup reaction, which involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent, is a powerful tool. rsc.org For the synthesis of this compound, a potential, though challenging, starting material would be 3-fluoro-1,5-diaminobenzene or a derivative where one amino group is selectively protected. The reaction of 3,5-difluoroaniline (B1215098) in a Skraup synthesis has been shown to produce 5,7-difluoroquinoline (B1304923), which can be a precursor for subsequent amination. researchgate.net

Another relevant method is the Doebner-von Miller reaction, a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. rsc.org These reactions, while powerful, can sometimes lead to mixtures of regioisomers, especially with meta-substituted anilines, necessitating careful control of reaction conditions and purification of the products. rsc.org

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) provide an efficient pathway to complex molecules like quinolines in a single step from three or more starting materials. organic-chemistry.orgnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the general strategy would involve the condensation of a substituted aniline, an aldehyde, and a component contributing the remaining carbon atoms. The flexibility of MCRs allows for the assembly of diverse molecular scaffolds, and this approach remains a promising area for the streamlined synthesis of functionalized quinolines. nih.govpreprints.org

Synthesis via Functional Group Interconversions on Precursor Quinolines

This strategy is often more direct and relies on the availability of suitably substituted quinoline precursors.

Amination Strategies

The introduction of an amino group at the C7 position is a key transformation. This is typically achieved either by the reduction of a nitro group or by the substitution of a leaving group, such as a halogen. The reduction of a 5-fluoro-7-nitroquinoline precursor, synthesized via nitration of 5-fluoroquinoline (B1202552), is a viable route. koreascience.kr

Nucleophilic Aromatic Substitution (SNAr) Pathways for Fluorine Displacement

A particularly effective method for synthesizing 7-aminoquinolines is through Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. govtpgcdatia.ac.in The presence of the electron-withdrawing nitrogen atom in the quinoline ring activates the carbocyclic ring towards nucleophilic attack.

For the synthesis of this compound, a key precursor is 5,7-difluoroquinoline. The reaction of 5,7-difluoroquinoline with aqueous ammonia (B1221849) at elevated temperatures has been shown to produce a mixture of 5-amino-7-fluoroquinoline and 7-amino-5-fluoroquinoline. researchgate.net The reaction demonstrates that while both fluorine atoms are susceptible to substitution, the attack can be regioselective to a degree. In one study, reacting 5,7-difluoroquinoline with aqueous ammonia at 150°C resulted in 5-amino-7-fluoroquinoline and 7-amino-5-fluoroquinoline (the target compound) in a ratio of 3.4 to 1.0. researchgate.net This highlights that while the desired product is formed, separation from its isomer is necessary.

The reactivity in SNAr reactions is highly dependent on the reaction conditions and the nucleophile used. For instance, amination of polyfluorinated quinolines can sometimes lead to complex mixtures of monoamino products. researchgate.net The use of other ammonia surrogates or different reaction conditions (e.g., solvents, catalysts) can influence the regioselectivity of the substitution.

Fluorination Strategies

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of highly functionalized quinolines, such as this compound, is increasingly guided by the principles of green chemistry. These principles advocate for the reduction of hazardous substances, minimization of waste, and improvement of energy efficiency. ijbpas.comrsc.org For quinoline derivatives, this often involves employing alternative energy sources like microwaves and minimizing or eliminating the use of volatile organic solvents. ijbpas.comfrontiersin.org

Solvent-Free Reaction Conditions

Solvent-free, or solid-phase, synthesis represents a significant advancement in green chemistry, aiming to reduce pollution and simplify experimental procedures. researchgate.net In the context of quinoline synthesis, eliminating organic solvents minimizes waste and can sometimes lead to different reactivity or selectivity. Reactions can be performed by heating the neat mixture of reactants, often with a solid catalyst. researchgate.net For instance, the Skraup reaction, a traditional method for synthesizing quinolines, has been adapted to solvent-free conditions, which, while potentially more environmentally benign, may require careful optimization to achieve yields comparable to solvent-based methods. rsc.org

The synthesis of related aminoquinoline structures has been explored under solvent-free conditions, demonstrating the viability of this approach for the broader class of compounds. These methods often involve the direct reaction of precursors at elevated temperatures, relying on the physical mixing of reagents to facilitate the reaction.

Table 1: Comparison of Conventional vs. Solvent-Free Synthesis for a Representative Quinoline Reaction This table presents generalized data from analogous quinoline syntheses to illustrate the principles.

| Parameter | Conventional Method (e.g., Skraup Reaction) | Solvent-Free Method |

|---|---|---|

| Solvent | Nitrobenzene, Sulfuric Acid, Water | None |

| Reaction Time | Several hours (e.g., 4-6 hours) | Can be longer without other aids (e.g., 12-24 hours) |

| Work-up | Extraction, neutralization, solvent removal | Direct isolation, recrystallization |

| Environmental Impact | High (use of hazardous solvents) | Low (minimal waste) |

| Yield | Variable, often moderate to good | Variable, dependent on substrate and conditions rsc.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. researchgate.netanton-paar.com By directly coupling microwave energy with the dipoles of reacting molecules, this technique enables rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. anton-paar.com This often leads to higher yields, improved product purity, and a reduction in the formation of by-products. researchgate.netnih.gov

For the synthesis of fluoroquinoline derivatives, microwave irradiation has been successfully employed. jmpas.com It is particularly effective for reactions that typically require harsh conditions or long durations. researchgate.net The combination of microwave heating with solvent-free conditions is a particularly potent green chemistry strategy, as seen in the synthesis of various fluoroquinolone compounds where direct amination was achieved in excellent yields at high temperatures in just a few minutes. nih.gov However, in some cases, such as specific Skraup reactions, microwave heating has been shown to improve reaction time significantly but at the cost of a lower yield compared to conventional heating, highlighting the need for case-by-case optimization. scispace.com

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Fluoroquinoline Derivatives Data is representative of findings for analogous compound syntheses.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours (e.g., 5-10 hours) | Minutes (e.g., 10-30 minutes) nih.govscispace.com |

| Temperature | Typically reflux temperature of the solvent | Can reach temperatures beyond the solvent's boiling point anton-paar.com |

| Yield | Moderate to Good | Often improved, but can be lower in specific cases researchgate.netscispace.com |

| Energy Efficiency | Lower | Higher due to direct, localized heating anton-paar.com |

| Side Products | More likely due to prolonged heating | Often suppressed researchgate.net |

Optimization of Reaction Parameters and Yield Enhancement Strategies

The efficient synthesis of this compound hinges on the careful optimization of various reaction parameters to maximize yield and purity. Methodologies such as One-Factor-at-a-Time (OFAT) or Design of Experiments (DoE) can be systematically applied to identify the ideal conditions for a given transformation. nih.gov

Key parameters that are typically optimized include:

Temperature: Temperature control is critical. While higher temperatures can increase reaction rates, they can also lead to the formation of undesired by-products or decomposition of the final product.

Catalyst: The choice and loading of a catalyst can profoundly impact reaction efficiency and selectivity. For amine synthesis, various catalysts, from Lewis acids to transition metals, are employed. ijbpas.commdpi.com

Reagent Stoichiometry: The molar ratio of reactants must be fine-tuned. For example, in amination reactions, using an excess of the amine donor can help shift the reaction equilibrium to favor product formation. nih.gov

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) allows for the determination of the optimal reaction time, preventing the degradation of the product that can occur with prolonged heating. jmpas.com

Solvent/Reaction Medium: The choice of solvent can influence reagent solubility, reaction rate, and equilibrium position. In green chemistry, alternatives like deep eutectic solvents are being explored to enhance yields and simplify processes. mdpi.com

Strategies to enhance yield often focus on overcoming unfavorable reaction equilibria. This can be achieved by removing a volatile by-product (e.g., water or ammonia) as it is formed or by using "smart" reagents that undergo an irreversible transformation after reacting, effectively pulling the equilibrium forward. nih.gov For fluoroquinoline synthesis specifically, optimizing the fluorination step is crucial, as the unique properties of fluorine can influence the molecule's reactivity. researchgate.netresearchgate.net

Table 3: Key Parameters for Optimization in Quinolone Synthesis

| Parameter | Influence on Reaction | Typical Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. | Screen a range of temperatures to balance reaction speed with by-product formation. nih.gov |

| Catalyst Choice & Loading | Determines reaction pathway and efficiency. | Test different catalysts (e.g., acids, metals) and concentrations. ijbpas.com |

| Reagent Ratio | Impacts equilibrium position and final yield. | Vary the molar equivalents of reactants, often using an excess of one to drive the reaction. nih.gov |

| Solvent Polarity | Influences solubility and reaction kinetics. | Screen a variety of solvents or explore solvent-free conditions. mdpi.com |

Reactivity and Mechanistic Investigations of 5 Fluoroquinolin 7 Amine

Electrophilic Aromatic Substitution (EAS) Pathways on the Quinoline (B57606) System

Electrophilic Aromatic Substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reactivity and regioselectivity of EAS on the 5-fluoroquinolin-7-amine system are complex, influenced by the directing effects of the substituents on both the pyridine and benzene (B151609) rings of the quinoline core.

The quinoline ring system itself is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing nature of the heterocyclic nitrogen atom. However, the presence of the powerful activating amino (-NH₂) group at the C7 position significantly enhances the nucleophilicity of the benzene ring portion. The amino group is a strong ortho, para-director. libretexts.org Conversely, the fluorine atom at C5 is a deactivating group due to its inductive electron withdrawal, but it also directs incoming electrophiles to the ortho and para positions via resonance.

The combined influence of these groups dictates the probable sites of electrophilic attack. The C7-amino group strongly activates the C6 and C8 positions. The C5-fluoro group directs to the C6 and C8 positions (para and ortho, respectively). Therefore, electrophilic substitution is strongly favored at the C6 and C8 positions.

Table 1: Predicted Regioselectivity of EAS Reactions on this compound

| Position | Influence of C7-NH₂ | Influence of C5-F | Combined Effect |

|---|---|---|---|

| C6 | Activating (ortho) | Directing (ortho) | Highly Favored |

| C8 | Activating (para) | Directing (para) | Highly Favored |

Mechanistically, the reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com The aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This rate-determining step temporarily disrupts aromaticity. masterorganicchemistry.com In a subsequent fast step, a base removes a proton from the carbon bearing the electrophile, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) at the Quinoline Core

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. harvard.edu The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. ambeed.com In this compound, the heterocyclic nitrogen atom acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution.

The fluorine atom at C5 can serve as an excellent leaving group in SNAr reactions. Its displacement is facilitated by the electron-withdrawing nature of the quinoline nitrogen. Nucleophilic attack generally occurs at the carbon atom bearing the leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed. However, some SNAr reactions may also proceed through a concerted mechanism where bond-forming and bond-breaking occur simultaneously, bypassing a stable intermediate. nih.gov

The rate of SNAr reactions is influenced by the polarity of the solvent, with polar solvents generally favoring the reaction. researchgate.net The reaction of various fluoro-aromatic compounds with amine nucleophiles has been demonstrated, highlighting the potential for functionalization at the C5 position. researchgate.net

Reactivity of the Amino Group Functionality

The primary aromatic amine at the C7 position is a versatile functional group, capable of undergoing a variety of chemical transformations.

The amino group of this compound readily undergoes acylation with reagents such as acid chlorides or acid anhydrides to form the corresponding amides. This reaction proceeds via nucleophilic acyl substitution. The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. youtube.com

This transformation is often used as a protecting group strategy for amines. The resulting amide is significantly less nucleophilic and less basic than the original amine, preventing it from participating in undesired side reactions, particularly under acidic conditions used for some EAS reactions. libretexts.org The amide group is also bulkier, which can sterically hinder ortho-substitution. libretexts.org

Table 2: Representative Acylation Reaction

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl Chloride (CH₃COCl) | N-(5-fluoroquinolin-7-yl)acetamide |

The reaction typically requires two equivalents of the amine if no other base is present; one acts as the nucleophile and the second acts as a base to neutralize the HCl byproduct. youtube.com

Direct N-alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium salts. msu.edu The reaction is often difficult to control and can result in a mixture of products because the newly formed secondary amine is also nucleophilic and can react further with the alkyl halide. msu.edu Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary or tertiary amines.

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, to form diazonium salts. byjus.com This process is known as diazotization. The reaction is carried out at low temperatures (0–5 °C) because aryl diazonium salts are relatively unstable and can decompose at higher temperatures. libretexts.org

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then attacks this electrophile, and after a series of proton transfers and the elimination of a water molecule, the aryl diazonium ion is formed. byjus.com

Aryl diazonium salts are highly valuable synthetic intermediates. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and Schiemann reactions, among others. organic-chemistry.org

Table 3: Potential Transformations of 5-Fluoroquinolin-7-yl Diazonium Salt

| Reaction Name | Reagent(s) | Product |

|---|---|---|

| Sandmeyer | CuCl / HCl | 7-Chloro-5-fluoroquinoline |

| Sandmeyer | CuBr / HBr | 7-Bromo-5-fluoroquinoline |

| Sandmeyer | CuCN / KCN | 5-Fluoroquinoline-7-carbonitrile |

| Schiemann | HBF₄, heat | 5,7-Difluoroquinoline (B1304923) |

Reactivity of the Fluorine Atom

The fluorine atom at the C5 position significantly influences the molecule's reactivity. Its high electronegativity makes the C-F bond very strong and polarizes the aromatic ring. tandfonline.com

As discussed in section 3.2, the primary reactivity of the fluorine atom is to serve as a leaving group in SNAr reactions, particularly when activated by electron-withdrawing groups. This is a common strategy for introducing other functional groups at this position.

Furthermore, the presence of fluorine can enhance the metabolic stability of a molecule in a pharmaceutical context. The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, such as cytochrome P450s. tandfonline.com In some cases, the fluorine atom can act as an irreversible enzyme inhibitor by preventing the dissociation of a drug-enzyme complex. tandfonline.comnih.gov

Displacement Reactions

No specific studies detailing the displacement reactions of this compound were identified. In principle, the amino group at the C-7 position could undergo diazotization followed by nucleophilic substitution (a Sandmeyer-type reaction) to introduce a variety of functional groups. However, the success of such reactions would be highly dependent on the reaction conditions and the electronic influence of the fluorine atom at the C-5 position. The fluorine, being an electron-withdrawing group, would influence the electron density of the quinoline ring and, consequently, the reactivity of the amino group.

Activation for Further Regioselective Functionalization

The regioselective functionalization of quinolines is a topic of significant research interest. nih.govorientjchem.org Generally, the amino group of this compound could act as a directing group for electrophilic aromatic substitution. The fluorine atom's electron-withdrawing nature would likely deactivate the ring towards electrophilic attack, but the activating and ortho-, para-directing effect of the amino group would be expected to dominate, potentially directing incoming electrophiles to the C-8 and C-6 positions.

Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of quinolines. nih.govorientjchem.org The nitrogen atom of the quinoline ring or the amino group could serve as a coordinating site for a metal catalyst, directing C-H activation to adjacent positions. However, no specific studies applying these methods to this compound have been reported.

Oxidation and Reduction Chemistry of the Fluoroaminquinoline System

The oxidation and reduction chemistry of this compound remains largely unexplored in the available literature. The amino group is susceptible to oxidation, which could potentially lead to the formation of nitroso, nitro, or polymeric species depending on the oxidant and reaction conditions. The quinoline ring itself can be either oxidized or reduced under specific conditions. Catalytic hydrogenation would be expected to reduce the pyridine ring of the quinoline system.

Mechanistic Studies of Key Transformations

A thorough understanding of the mechanisms of reactions involving this compound requires detailed experimental and computational studies.

Reaction Pathway Elucidation

Elucidating reaction pathways involves identifying intermediates, transition states, and the sequence of elementary steps. For any potential reaction of this compound, techniques such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring would be necessary to map out the reaction coordinate. Computational methods, such as Density Functional Theory (DFT), could provide valuable insights into the energetics of different possible pathways.

Transition State Analysis

Transition state analysis is crucial for understanding the kinetics and selectivity of chemical reactions. Computational chemistry can be employed to locate and characterize the transition state structures for reactions involving this compound. researchgate.net This would involve calculating the energy barriers for different reaction pathways and analyzing the geometry and electronic structure of the transition states to understand the factors that control reactivity. Without specific reactions to analyze, a general transition state analysis is not feasible.

A comprehensive search for detailed experimental spectroscopic data for the chemical compound this compound has revealed a scarcity of publicly available information required to construct an in-depth analytical profile as requested. While the compound is mentioned in chemical literature and patents, specific datasets for its advanced characterization and structural elucidation are not readily accessible.

The creation of a thorough and scientifically accurate article focusing on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this compound is contingent upon the availability of experimental data. This includes precise chemical shifts and coupling constants for ¹H NMR, resonance assignments for ¹³C NMR, characterization of the fluorine environment through ¹⁹F NMR, correlation data from two-dimensional (2D) NMR techniques (such as COSY, HMQC, HMBC, and NOESY), and fragmentation patterns from mass spectrometry.

Without these foundational empirical results, a detailed discussion and the generation of informative data tables for each specified subsection is not possible. The principles of scientific accuracy preclude the estimation or extrapolation of such specific data from related compounds, as minor structural differences can lead to significant variations in spectroscopic profiles.

Therefore, until such time as the experimental spectroscopic analysis of this compound is published and made available in the public domain, the generation of the requested detailed article cannot be fulfilled.

Advanced Characterization and Structural Elucidation of 5 Fluoroquinolin 7 Amine

Spectroscopic Analysis for Structural Determination

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy.

Expected Findings for 5-Fluoroquinolin-7-amine: The molecular formula for this compound is C₉H₇FN₂. HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, would aim to measure the m/z of the protonated molecular ion, [M+H]⁺. The high mass accuracy of these instruments, often better than 5 ppm, allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

A theoretical calculation of the monoisotopic mass provides the expected value for HRMS analysis. This calculated mass is the benchmark against which the experimental data would be compared to confirm the compound's elemental composition.

Table 4.1.2.1: Theoretical Mass Data for this compound

| Identifier | Formula | Species | Theoretical Exact Mass (m/z) |

|---|---|---|---|

| This compound | C₉H₇FN₂ | [M]⁺ | 162.0600 |

Note: Data is calculated based on the most abundant isotopes of each element.

An experimental HRMS measurement resulting in an m/z value within a narrow tolerance (e.g., ±0.001 Da) of the theoretical value for [C₉H₈FN₂]⁺ would provide strong evidence for the successful synthesis and purity of this compound.

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns, typically induced by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID). The fragmentation of the molecular ion provides clues to the compound's structure, as bonds break at predictable locations to form more stable fragment ions.

Predicted Fragmentation for this compound: The fragmentation of this compound would be dictated by the stability of the quinoline (B57606) ring system and the presence of the amino group. The stable aromatic quinoline ring is expected to remain largely intact, forming a prominent ion in the spectrum.

Key predicted fragmentation pathways include:

Loss of HCN: A common fragmentation pathway for nitrogen-containing aromatic rings is the elimination of a neutral hydrogen cyanide (HCN) molecule (27 Da).

Loss of H₂CN: Related to the first pathway, the amine group can participate in a rearrangement, leading to the loss of a neutral cyanamide (B42294) radical or related species.

Ring Fission: While the quinoline ring is stable, high-energy ionization could induce cleavage, though these fragments would likely be of lower intensity.

The presence of the primary amine group typically leads to alpha-cleavage in aliphatic amines; however, in an aromatic system, its fragmentation is more complex and often involves interactions with the ring itself. sigmaaldrich.com

Table 4.1.2.2: Plausible Mass Fragments for this compound

| Proposed Fragment Ion | Formula of Fragment | Mass of Fragment (Da) | Proposed Neutral Loss |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₉H₇FN₂]⁺ | 162 | - |

| [M-HCN]⁺ | [C₈H₆FN]⁺ | 135 | HCN |

Note: This table represents a theoretical fragmentation pattern. Actual spectra may show additional or different fragments based on the specific ionization conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. appchemical.comnih.gov The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the stretching, bending, and other vibrations of the molecule's functional groups.

Expected Vibrational Modes for this compound: The spectrum of this compound would be characterized by vibrations from the amine group, the fluoro-substituted aromatic quinoline system, and the carbon-fluorine bond.

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹ (one symmetric, one asymmetric). nih.gov An N-H bending (scissoring) vibration should appear around 1580-1650 cm⁻¹. nih.gov

Aromatic C-H and C=C/C=N Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. synquestlabs.com Multiple bands between 1400-1620 cm⁻¹ would correspond to the C=C and C=N stretching vibrations within the quinoline ring system.

C-F Vibration: The C-F stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 1000-1350 cm⁻¹.

C-N Vibration: The aromatic C-N stretch is anticipated in the 1250-1335 cm⁻¹ range. nih.gov

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which may be weak in the IR spectrum.

Table 4.1.3: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency Range (cm⁻¹) | Predicted Raman Activity |

|---|---|---|---|

| Asymmetric & Symmetric Stretch | N-H (Amine) | 3300 - 3500 (Medium, Sharp) | Weak |

| Stretch | Aromatic C-H | 3000 - 3100 (Medium) | Strong |

| Scissoring Bend | N-H (Amine) | 1580 - 1650 (Medium to Strong) | Weak |

| Stretch | Aromatic C=C, C=N | 1400 - 1620 (Multiple, Medium) | Strong |

| Stretch | Aromatic C-N | 1250 - 1335 (Strong) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Expected Electronic Transitions for this compound: The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions characteristic of the extensive conjugation in the quinoline ring system. The presence of the amino group (an auxochrome) is likely to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted quinoline. The non-bonding electrons on the nitrogen atom of the amine group could also allow for n → π* transitions, though these are typically much weaker in intensity.

For similar aromatic systems like 5,7-diphenylquinoline, strong absorptions are observed in the 250-350 nm range, which is consistent with π → π* transitions. doronscientific.com

Table 4.1.4: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Predicted Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | 250 - 380 | High ( > 10,000 L mol⁻¹ cm⁻¹) |

X-ray Crystallography and Solid-State Structural Analysis

Crystal System and Space Group Determination

The crystal system and space group describe the symmetry of the unit cell, the fundamental repeating unit of a crystal. For organic molecules, the majority crystallize in lower-symmetry systems.

Predicted Crystal System: It is highly probable that this compound would crystallize in one of the three most common systems for organic compounds: monoclinic, orthorhombic, or triclinic. These systems accommodate the typically lower symmetry of organic molecules. For example, a related derivative, 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide, was found to crystallize in the monoclinic system with the space group P2₁/n. nih.gov Another substituted quinoline was reported in the triclinic system with space group P-1. researchgate.net

Table 4.2.1: Common Crystal Systems for Organic Molecules

| Crystal System | Common Space Groups | Characteristics |

|---|---|---|

| Monoclinic | P2₁/c, C2/c | One twofold axis, one mirror plane |

| Orthorhombic | P2₁2₁2₁, Pbca | Three mutually perpendicular twofold axes |

Molecular Packing and Supramolecular Interactions

The arrangement of molecules in the crystal lattice is governed by non-covalent intermolecular forces, known as supramolecular interactions. These interactions, including hydrogen bonds and π-π stacking, dictate the solid-state properties of the material.

Predicted Supramolecular Interactions: The molecular structure of this compound contains functional groups capable of forming significant intermolecular interactions.

Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor. It is expected to form strong N-H···N hydrogen bonds, where the acceptor is the nitrogen atom of the quinoline ring of a neighboring molecule. This is a very common and stabilizing interaction in nitrogen heterocycles.

π-π Stacking: The planar, electron-rich quinoline ring system is expected to facilitate π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.

C-H···F Interactions: The fluorine atom, being highly electronegative, can act as a weak hydrogen bond acceptor. Interactions between the fluorine and aromatic C-H groups on neighboring molecules (C-H···F) are possible and could play a role in directing the crystal packing. researchgate.net

These interactions would likely lead to the formation of extended networks, such as chains or sheets, in the solid state.

General principles of crystallographic analysis suggest that the molecular structure of this compound in the solid state would be influenced by a variety of intermolecular forces. These would likely include hydrogen bonding, given the presence of the amine group (-NH2) which can act as a hydrogen bond donor, and the nitrogen atom of the quinoline ring and the fluorine atom, which can act as hydrogen bond acceptors.

Without a published crystal structure for this compound, any detailed discussion on these topics would be purely speculative. The generation of the requested data tables and in-depth research findings is contingent upon the availability of experimental crystallographic data for this specific compound.

Computational Chemistry and Theoretical Studies of 5 Fluoroquinolin 7 Amine

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern computational chemistry, providing a framework for understanding how electrons are distributed within a molecule and how this distribution influences its properties. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scirp.org Instead of calculating the complex many-electron wavefunction, DFT determines the molecule's energy and other properties from its electron density. scirp.org This approach has proven to be exceptionally effective for a wide range of chemical systems, including heterocyclic aromatic compounds like quinoline (B57606) derivatives. nih.gov Theoretical investigations on 5-Fluoroquinolin-7-amine using DFT can elucidate its structural and electronic properties with a high degree of reliability.

A primary application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. This process, known as geometrical optimization, provides crucial data on bond lengths, bond angles, and dihedral angles. For this compound, these parameters define the precise structure of its fused ring system and the orientation of its fluoro and amine substituents.

Once the optimized geometry is found, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov Each vibrational mode involves specific stretching, bending, or twisting motions of the atoms. A key outcome of these calculations is the confirmation that the optimized structure is a true energy minimum, characterized by the absence of any imaginary frequencies. researchgate.net For substituted quinolines, these calculations help assign the complex vibrational spectra and understand how substituents like fluorine and amine groups influence the vibrations of the quinoline core. physchemres.org

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) (Note: This table is illustrative as specific literature data for this exact compound is not available. The values represent typical ranges for similar structures.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C5-F | ~1.35 Å |

| Bond Length | C7-N | ~1.38 Å |

| Bond Angle | C4-C5-F | ~119° |

| Bond Angle | C6-C7-N | ~121° |

The electronic reactivity and behavior of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile or electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap indicates that the molecule is more polarizable and reactive, readily participating in chemical reactions. researchgate.net For this compound, the distribution of the HOMO and LUMO across the aromatic system reveals the most probable sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative) (Note: This table is illustrative as specific literature data for this exact compound is not available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (E_HOMO) | -5.8 |

| LUMO Energy (E_LUMO) | -1.2 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. stackexchange.com It is plotted on the surface of the molecule's electron density, using a color scale to represent the electrostatic potential. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like nitrogen or oxygen. stackexchange.com Conversely, regions of positive potential (colored blue) are electron-deficient and are vulnerable to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net For this compound, an MEP map would highlight the negative potential around the nitrogen atoms (both in the ring and the amine group) and the fluorine atom, while showing positive potential on the amine hydrogens.

Understanding the partial charge on each atom in a molecule is crucial for interpreting its reactivity and intermolecular interactions. Several methods exist for calculating these atomic charges from quantum mechanical calculations.

Mulliken Population Analysis is one of the oldest and simplest methods. It partitions the total electron population among the atoms based on the contributions of their basis functions to the molecular orbitals. While widely used, Mulliken charges are known to be highly dependent on the choice of basis set, which can sometimes lead to unreliable results.

Natural Bond Orbital (NBO) Analysis offers a more robust and chemically intuitive picture of charge distribution. The NBO method analyzes the wavefunction in terms of localized bonds, lone pairs, and core orbitals, which align closely with classical Lewis structures. NBO analysis provides "natural" atomic charges that are less sensitive to the basis set. Furthermore, it gives detailed information about charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stability derived from hyperconjugation and delocalization effects. For this compound, NBO analysis would provide a detailed description of the charge on each atom and the stabilizing interactions between the amine lone pair, the fluorine lone pairs, and the π-system of the quinoline ring.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are used to solve the electronic Schrödinger equation, providing insights into the electronic structure, geometry, and properties of molecules.

Current Findings: No specific ab initio studies for this compound have been identified in the public domain. Such studies would typically report on optimized molecular geometry, electronic energies, and wave function properties.

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying the most likely reaction pathways.

Current Findings: There are no published studies detailing reaction mechanism predictions or the energy landscapes for reactions involving this compound.

The characterization of transition states is crucial for understanding reaction kinetics. Computational methods are used to locate the geometry of the transition state and calculate its energy, which is essential for determining the activation energy of a reaction.

Current Findings: Without specific reaction studies, there is no information available on the transition state characterization for any reaction involving this compound.

Reaction coordinate analysis, often visualized through an intrinsic reaction coordinate (IRC) path, connects the reactants, transition state, and products, providing a detailed picture of the transformation process.

Current Findings: No reaction coordinate analyses for this compound have been published.

Quantitative Structure-Property Relationship (QSPR) Theoretical Descriptors

QSPR models are mathematical relationships that correlate the structural or property descriptors of a compound with a particular physical property. These models are used to predict the properties of new compounds without the need for experimental measurement.

Current Findings: While QSPR is a common approach in medicinal and materials chemistry, no specific studies have been found that calculate or apply theoretical descriptors for this compound.

Topological descriptors are numerical values derived from the graph representation of a molecule. They encode information about the size, shape, and branching of the molecule.

Current Findings: There are no available data tables or research findings detailing the calculation of topological descriptors for this compound.

Electronic descriptors are derived from the electronic structure of a molecule and include properties such as dipole moment, polarizability, and molecular orbital energies (e.g., HOMO and LUMO). These descriptors are critical for understanding and predicting a molecule's reactivity and intermolecular interactions.

Current Findings: Specific electronic descriptor values for this compound are not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational and Stability Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.govmdpi.comresearchgate.net By simulating the motions of atoms and molecules, MD can provide detailed insights into conformational changes, stability, and interactions with the surrounding environment. nih.govmdpi.comresearchgate.net For a molecule like this compound, MD simulations would be instrumental in understanding its flexibility, preferred conformations, and the influence of solvents on its structure.

| Parameter | Significance in MD Simulations | Anticipated Findings for this compound |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. | Low RMSD values would suggest a relatively rigid quinoline core, with some flexibility in the amine group. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule. | Consistent Rg values would point to a stable overall shape. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule accessible to the solvent, providing insights into solubility and interactions. | Analysis of SASA would reveal the exposure of the polar amine and fluoro groups to the solvent. |

| Hydrogen Bonding Analysis | Identifies the formation and lifetime of hydrogen bonds with solvent or other molecules. | Would highlight the role of the -NH2 and -F groups in intermolecular interactions. |

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. researchgate.netkarazin.uanih.gov These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. chemaxon.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach are frequently employed to calculate the chemical shifts of ¹H, ¹³C, and other nuclei. researchgate.netnih.gov For this compound, theoretical calculations could predict the chemical shifts of the protons and carbons in the quinoline ring system. The predicted spectrum would be influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the amine group. Comparing the calculated chemical shifts with experimental data for related compounds can aid in the definitive assignment of the observed signals. researchgate.netnih.gov

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. DFT calculations can accurately predict the vibrational spectra of molecules. researchgate.netnih.gov For this compound, theoretical IR spectra would show characteristic peaks for the N-H stretching vibrations of the amine group, the C-F stretching vibration, and the various C-H and C=C stretching and bending modes of the quinoline ring. Theoretical predictions can help to assign the often complex vibrational modes observed in experimental IR spectra.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. rsc.orgsemanticscholar.org By calculating the energies of the electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax). karazin.uarsc.org For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic quinoline system. The positions of these absorptions would be influenced by the electronic effects of the fluoro and amino substituents.

| Spectroscopic Technique | Computational Method | Predicted Properties for this compound (based on analogous compounds) |

|---|---|---|

| ¹H and ¹³C NMR | DFT (e.g., B3LYP) with GIAO | Distinct chemical shifts for aromatic protons and carbons, influenced by the electronic effects of the -F and -NH2 groups. |

| IR | DFT (e.g., B3LYP) | Characteristic vibrational frequencies for N-H stretching, C-F stretching, and aromatic C-H and C=C vibrations. |

| UV-Vis | TD-DFT | Electronic transitions in the UV region corresponding to π → π* transitions of the quinoline ring. |

Synthetic Derivatives and Scaffold Modifications of 5 Fluoroquinolin 7 Amine

Regioselective Functionalization Strategies

Regioselective functionalization allows for the precise modification of a molecule at specific positions, which is crucial for developing structure-activity relationships in drug discovery. For 5-fluoroquinolin-7-amine, these strategies target either the carbon atoms of the quinoline (B57606) ring or the exocyclic amino group.

The electronic nature of the quinoline ring, influenced by the nitrogen atom and the fluorine substituent, dictates the reactivity of its carbon positions. The pyridine ring (positions C2, C3, C4) is generally electron-deficient, making it susceptible to nucleophilic attack or reactions that proceed through metallated intermediates. Conversely, the benzene (B151609) ring (positions C5, C6, C7, C8) is more akin to a substituted aniline (B41778), with its reactivity influenced by both the fluorine and amino groups.

Transition metal-catalyzed C-H activation is a powerful modern tool for the direct functionalization of quinoline rings, often offering high regioselectivity. nih.govnih.gov For a generic quinoline scaffold, C2 and C8 are common sites for directed C-H functionalization. The nitrogen atom can act as a directing group, guiding a metal catalyst to the C8 position, while the C2 position is electronically activated for various transformations, including oxidation and coupling reactions. nih.gov However, specific, documented examples of direct C-H functionalization at the C2, C3, C4, C6, and C8 positions of this compound are not extensively reported in readily available literature, suggesting that such modifications are likely achieved through classical synthetic routes involving multi-step sequences rather than direct C-H activation on this specific scaffold.

The primary amino group at the C7 position is a key handle for introducing a wide array of functional groups and building blocks. Standard amine chemistry, such as acylation and alkylation, can be readily applied to this compound to generate a diverse library of derivatives.

Acylation: The reaction of the 7-amino group with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amide derivatives. This is a common strategy to introduce pharmacologically relevant moieties or linkers for further elaboration.

Alkylation: Nucleophilic substitution reactions with alkyl halides or reductive amination with aldehydes and ketones can introduce alkyl substituents to the amino group. This modification can influence the compound's lipophilicity, basicity, and steric profile.

These functionalization reactions are fundamental in synthetic chemistry and are presumed to be applicable to this compound, although specific examples detailing reaction conditions and outcomes for this particular substrate are sparse in the reviewed literature.

Formation of Fused Heterocyclic Systems

Fusing an additional heterocyclic ring onto the quinoline core can significantly alter the molecule's three-dimensional shape, electronic properties, and biological activity. The 7-amino group of this compound is a critical nucleophile for constructing fused systems on the benzene portion of the scaffold, leading to polycyclic aromatic systems like pyrimido[4,5-g]quinolines and triazolo[4,5-g]quinolines.

The construction of a pyrimidine (B1678525) ring fused to the 'g' face of the quinoline (at the C6 and C7 positions) typically involves reacting the 7-amino group and the adjacent C6 carbon with a three-atom component. A common synthetic strategy involves a multi-step sequence starting with the modification of the 7-amino group and an adjacent position. For instance, a 6-amino-7-substituted quinoline could react with reagents like formamide or urea derivatives to close the pyrimidine ring. researchgate.netresearchgate.net While numerous methods exist for synthesizing pyrimido[4,5-b]quinolines, direct synthesis from this compound to form a pyrimido[4,5-g]quinoline is not prominently documented, indicating that a pre-functionalization at the C6 position would likely be required. nih.govnih.gov

Table 1: General Strategies for Pyrimidoquinoline Synthesis

| Starting Material Type | Reagent(s) | Fused System | Reference |

|---|---|---|---|

| 2-Aminoquinoline-3-carbonitrile | Formamide, Urea, or Thiourea | Pyrimido[4,5-b]quinoline | ju.edu.sa |

| 6-Aminopyrimidin-4-one | Aldehyde, 1,3-Diketone | Pyrimido[4,5-b]quinoline | researchgate.net |

This table represents general strategies for related structures, as specific examples for this compound are not detailed in the available literature.

Similarly, the formation of a triazole ring fused to the quinoline core requires the introduction of three nitrogen atoms. Starting from this compound, this would typically involve a diazotization of the amino group to form an azide (B81097), followed by an intramolecular cyclization if a suitable reactive group is present at the C6 or C8 position. An alternative approach involves the reaction of a diaminoquinoline precursor. The synthesis of triazolo[4,5-g]quinolines has been reported, but these syntheses generally start from more complex, pre-functionalized quinolines, such as nitroamino- or diamino-quinolines, rather than directly from an aminoquinoline like this compound. semanticscholar.orgresearchgate.net

Advanced Coupling Reactions for Complex Analogues

Modern palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures that would be difficult to access through traditional methods. For derivatives of this compound, these reactions would typically be applied to a halogenated version of the scaffold (e.g., a bromo- or iodo-substituted this compound).

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. wikipedia.org A bromo-substituted derivative of this compound could be coupled with various aryl or heteroaryl boronic acids to introduce diverse aromatic systems. This is a highly versatile reaction with broad functional group tolerance. nih.govyonedalabs.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgalfa-chemistry.com It could be used to couple a halogenated this compound with a wide range of primary or secondary amines, introducing new amino substituents at various positions on the ring. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org It would allow for the introduction of alkynyl groups onto a halogenated this compound scaffold, which can serve as handles for further transformations, such as click chemistry. researchgate.net

Heck Reaction: This reaction couples an alkene with an aryl halide, forming a new C-C bond and creating a substituted alkene. libretexts.orgwikipedia.org

Negishi and Stille Couplings: These reactions utilize organozinc and organotin reagents, respectively, to couple with organic halides. wikipedia.orgwikipedia.org They offer alternative reactivity profiles and substrate scopes compared to the Suzuki coupling. organic-chemistry.orgorganic-chemistry.org

While these coupling reactions are staples in modern organic synthesis and are theoretically applicable to appropriately functionalized this compound derivatives, specific published examples demonstrating their application to this exact substrate are not readily found. Their use remains a hypothetical but powerful extension of the synthetic toolkit for modifying this scaffold.

Table 2: Overview of Advanced Coupling Reactions

| Reaction Name | Bond Formed | Key Reagents |

|---|---|---|

| Suzuki-Miyaura | C-C | Organoboron, Pd catalyst, Base |

| Buchwald-Hartwig | C-N | Amine, Pd catalyst, Base |

| Sonogashira | C-C (alkyne) | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base |

| Heck | C-C (alkene) | Alkene, Pd catalyst, Base |

| Negishi | C-C | Organozinc, Pd or Ni catalyst |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl compounds. In the context of this compound, this reaction would typically involve the conversion of the amine group to a halide (e.g., bromide or iodide) at the 7-position, followed by coupling with a variety of aryl or heteroaryl boronic acids or esters.

The general scheme for the Suzuki-Miyaura coupling of a hypothetical 7-halo-5-fluoroquinoline intermediate is as follows:

Research Findings:

The introduction of different aryl and heteroaryl groups at the 7-position of the quinoline ring can significantly impact the biological activity of the resulting compounds. For instance, the synthesis of various aryl-substituted quinolines has been achieved in high yields using palladium catalysts like dichlorobis(triphenylphosphine)palladium(II). researchgate.net The reaction conditions are generally mild and tolerant of a wide range of functional groups, allowing for the creation of diverse chemical libraries for biological screening. nih.gov The use of water as a solvent and a low catalyst loading can also make this an environmentally friendly and convenient arylation strategy. researchgate.net

Below is a representative table of potential derivatives of this compound that could be synthesized via Suzuki-Miyaura coupling, based on common coupling partners used in medicinal chemistry.

| Derivative Name | Boronic Acid/Ester Partner | Potential Significance |

| 5-Fluoro-7-(pyridin-4-yl)quinoline | Pyridin-4-ylboronic acid | Introduction of a basic nitrogen atom can improve solubility and provide a key interaction point with biological targets. |

| 5-Fluoro-7-(thiophen-2-yl)quinoline | Thiophen-2-ylboronic acid | Thiophene rings are common bioisosteres of phenyl rings and can modulate lipophilicity and metabolic stability. mdpi.com |

| 5-Fluoro-7-(4-methoxyphenyl)quinoline | (4-Methoxyphenyl)boronic acid | The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic system. |

| 7-(1H-Indol-5-yl)-5-fluoroquinoline | (1H-Indol-5-yl)boronic acid | The indole moiety is a prevalent scaffold in biologically active compounds and can participate in various intermolecular interactions. |

This table presents hypothetical examples to illustrate the synthetic possibilities of the Suzuki-Miyaura coupling on the this compound scaffold.

Heck and Sonogashira Reactions

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes and is widely used in the synthesis of complex organic molecules. For the modification of this compound, a 7-halo derivative would be reacted with various alkenes to introduce alkenyl substituents.

Sonogashira Reaction

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. soton.ac.uk It is catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. Applying this to the this compound scaffold would involve the coupling of a 7-halo-5-fluoroquinoline with a terminal alkyne.

Research Findings:

The Heck reaction allows for the introduction of alkenyl groups, which can serve as versatile handles for further functionalization or as key pharmacophoric elements. The reaction typically exhibits high trans selectivity. organic-chemistry.org The Sonogashira coupling, on the other hand, introduces a linear and rigid alkynyl linkage, which can be used to probe deeper into binding pockets of biological targets or to construct more complex architectures. This reaction can often be carried out under mild, even aqueous, conditions.

The following table illustrates potential derivatives of this compound that could be synthesized via Heck and Sonogashira reactions.

| Reaction | Coupling Partner | Derivative Name | Potential Significance |

| Heck | Ethyl acrylate | Ethyl (E)-3-(5-fluoroquinolin-7-yl)acrylate | The acrylate moiety can act as a Michael acceptor and is a common feature in covalent inhibitors. |

| Heck | Styrene | 5-Fluoro-7-((E)-styryl)quinoline | Introduction of a styrenyl group can increase lipophilicity and provide a scaffold for further elaboration. |

| Sonogashira | Phenylacetylene | 5-Fluoro-7-(phenylethynyl)quinoline | The rigid phenylethynyl group can act as a linker or a pharmacophore, extending into a specific binding region of a target protein. |

| Sonogashira | Propargyl alcohol | 3-(5-Fluoroquinolin-7-yl)prop-2-yn-1-ol | The terminal alcohol provides a site for further derivatization, for example, through esterification or etherification. researchgate.net |

This table presents hypothetical examples to illustrate the synthetic possibilities of the Heck and Sonogashira reactions on the this compound scaffold.

Design Principles for Structure-Reactivity Relationships in Derivatives

The design of derivatives of this compound is guided by principles of medicinal chemistry, aiming to optimize the compound's interaction with its biological target, often a protein kinase. The structure-activity relationship (SAR) explores how modifications to the chemical structure of a compound affect its biological activity.

Key Design Principles:

Target-Specific Interactions: The quinoline scaffold can serve as a "hinge-binder" in many kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region. Substituents on the quinoline ring can then be tailored to interact with specific amino acid residues in the ATP-binding pocket.

Modulation of Physicochemical Properties: The introduction of different functional groups can alter the compound's solubility, lipophilicity (logP), and metabolic stability. For example, the addition of polar groups can enhance aqueous solubility, which is often desirable for drug candidates.

Conformational Control: The rigidity or flexibility of the introduced substituents can influence the binding affinity and selectivity of the derivative. Rigid linkers like the alkyne from a Sonogashira reaction can lock the molecule into a specific conformation, while more flexible alkyl chains can allow for adaptation to the binding site.

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic properties. For instance, a phenyl ring might be replaced with a thiophene or pyridine ring.

Research Findings in Quinoline-Based Kinase Inhibitors:

Studies on various quinoline and quinazoline-based kinase inhibitors have revealed several important SAR trends. mdpi.com For example, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, bulky substituents at the 7-position of a quinazoline core have been shown to be favorable for inhibitory activity. mdpi.com The nature of the substituent at the 7-position can also influence selectivity for different kinases. For instance, in a series of 8-anilinoimidazo[4,5-g]quinoline-7-carbonitriles, various aniline substituents were explored to optimize Src kinase inhibition. nih.gov

The following table summarizes some general design principles and their potential impact on the properties of this compound derivatives.

| Structural Modification | Design Principle | Potential Impact on Reactivity/Activity |

| Addition of a basic amine via an alkyl linker at C7 | Improve aqueous solubility and provide a key hydrogen bond interaction. | Enhanced pharmacokinetic properties and increased binding affinity. |

| Introduction of an electron-withdrawing group on an aryl substituent at C7 | Modulate the electronic properties of the molecule. | Can influence pKa and the strength of interactions with the target. |

| Introduction of a bulky, hydrophobic group at C7 | Fill a hydrophobic pocket in the target's binding site. | Increased potency and selectivity. |

| Replacement of an aryl group with a heteroaryl group at C7 | Bioisosteric replacement. | Improved metabolic stability, solubility, and potential for new interactions. |

This table outlines general principles observed in similar heterocyclic scaffolds and their hypothetical application to this compound derivatives.

Advanced Applications of 5 Fluoroquinolin 7 Amine As a Synthetic Intermediate

Role as a Privileged Scaffold in Heterocyclic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for drug discovery. mdpi.comresearchgate.net The quinoline (B57606) core is widely regarded as such a scaffold, and the specific substitution pattern of 5-Fluoroquinolin-7-amine enhances its utility in the synthesis of novel heterocyclic compounds with potential therapeutic applications. nih.govnih.gov

The presence of the 7-amino group provides a nucleophilic site that can readily participate in a variety of cyclization and condensation reactions. This allows for the facile construction of fused heterocyclic systems, where additional rings are built onto the quinoline framework. The fluorine atom at the 5-position, with its strong electron-withdrawing nature, can influence the reactivity of the quinoline ring and modulate the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability.

| Property | Influence of Functional Groups |

| Reactivity | The 7-amino group serves as a key nucleophilic center for reactions such as acylation, alkylation, and diazotization, enabling the introduction of diverse substituents and the formation of new heterocyclic rings. |

| Physicochemical Properties | The 5-fluoro substituent can enhance metabolic stability by blocking potential sites of oxidation and can increase binding affinity to biological targets through favorable electrostatic interactions. |

| Biological Activity | The combination of the quinoline core with various heterocyclic motifs derived from the 7-amino group can lead to compounds with a wide range of biological activities, including antimicrobial and anticancer properties. |

Precursor in the Synthesis of Complex Polycyclic Systems

The strategic placement of reactive sites on this compound makes it an excellent precursor for the synthesis of complex polycyclic systems. These intricate molecular architectures are of significant interest in materials science and medicinal chemistry. The 7-amino group can be transformed into a variety of other functional groups, such as diazonium salts, which are highly versatile intermediates for carbon-carbon and carbon-heteroatom bond formation.

For instance, diazotization of the 7-amino group followed by coupling reactions (e.g., Sandmeyer, Suzuki, or Heck reactions) allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 7-position. These substituents can then undergo intramolecular cyclization reactions to form additional fused rings, leading to the construction of extended, rigid polycyclic aromatic systems. The fluorine atom at the 5-position can play a crucial role in directing these cyclization reactions and influencing the electronic properties of the final polycyclic molecule.

| Reaction Type | Intermediate | Resulting Structure |

| Diazotization followed by Sandmeyer Reaction | 5-Fluoroquinoline-7-diazonium salt | 7-Halo-5-fluoroquinoline |

| Diazotization followed by Suzuki Coupling | 5-Fluoroquinoline-7-diazonium salt | 7-Aryl-5-fluoroquinoline |

| Intramolecular Cyclization of a 7-substituted derivative | 7-(ortho-functionalized aryl)-5-fluoroquinoline | Fused polycyclic aromatic system |

Building Block for Novel Organic Materials in Chemical Research

The unique electronic and photophysical properties of the quinoline scaffold make it an attractive component for the design of novel organic materials. researchgate.net The introduction of a fluorine atom and an amino group, as in this compound, provides a means to fine-tune these properties for specific applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photovoltaics.

The electron-withdrawing nature of the fluorine atom and the electron-donating potential of the amino group can create a push-pull electronic system within the quinoline ring. This can lead to materials with interesting charge-transport properties and strong fluorescence. The amino group also serves as a convenient point of attachment for other functional moieties, allowing for the construction of larger, conjugated systems with tailored optoelectronic characteristics. For example, derivatives of this compound can be incorporated into polymers or dendrimers to create materials with enhanced thermal stability and processability for device fabrication.

| Application Area | Desired Property | Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, good charge transport | The fluoro and amino groups can be used to tune the emission color and improve charge injection/transport. |

| Chemical Sensors | Sensitivity and selectivity to specific analytes | The amino group can act as a binding site for analytes, with the resulting interaction causing a change in the fluorescence of the quinoline core. |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, efficient charge separation | The electronic properties of the quinoline ring can be modified to optimize light absorption and facilitate the separation of photogenerated excitons. |

Development of Novel Chemical Probes for Academic Investigations

Fluorescent chemical probes are indispensable tools in chemical biology and materials science for visualizing and understanding complex processes at the molecular level. mskcc.orgnih.gov The quinoline scaffold is inherently fluorescent, and its photophysical properties can be readily modulated by the introduction of substituents. 7-Aminoquinoline (B1265446) derivatives, in particular, are known to exhibit strong intramolecular charge-transfer (ICT) fluorescence, which makes them highly sensitive to their local environment. nih.gov

This compound serves as an excellent starting material for the development of novel chemical probes. crimsonpublishers.com The 7-amino group can be functionalized with various recognition elements to create probes that selectively bind to specific ions, molecules, or biological macromolecules. Upon binding, the electronic environment of the quinoline fluorophore is altered, leading to a detectable change in its fluorescence intensity, wavelength, or lifetime. The fluorine atom at the 5-position can further enhance the photostability and quantum yield of the probe.

| Probe Type | Target Analyte | Sensing Mechanism |

| Ion-selective probes | Metal ions (e.g., Zn²⁺, Cu²⁺) | The amino group and adjacent atoms can form a chelation site for the metal ion, leading to a change in the ICT character and a corresponding fluorescence response. |

| pH sensors | Protons (H⁺) | The basicity of the 7-amino group can be tuned to respond to changes in pH, with protonation altering the electronic structure and fluorescence of the quinoline ring. |

| Bioimaging agents | Specific proteins or cellular organelles | The 7-amino group can be linked to a targeting moiety that directs the probe to a specific location within a cell, allowing for fluorescent visualization of that target. nih.gov |

Future Research Directions and Unexplored Avenues in 5 Fluoroquinolin 7 Amine Chemistry

Development of Novel Synthetic Methodologies

The synthesis of functionalized quinolines is a mature field, yet there remains a significant opportunity to apply modern synthetic technologies to produce 5-Fluoroquinolin-7-amine and its derivatives with greater efficiency, safety, and scalability.